![molecular formula C9H8BrN3O2 B11850405 methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that features a brominated imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the imidazo[4,5-b]pyridine ring system imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the bromination of an imidazo[4,5-b]pyridine precursor followed by esterification. One common method starts with the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The resulting brominated intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated esterification processes to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazo[4,5-b]pyridine ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the imidazo[4,5-b]pyridine ring.
Reduction Products: Reduced forms of the imidazo[4,5-b]pyridine ring.
Scientific Research Applications
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit anticancer properties. For instance, studies have indicated that compounds containing this scaffold can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy . The specific mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Research has demonstrated that methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate possesses antimicrobial activity against various bacterial strains. The compound has been evaluated using methods such as agar diffusion and minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli . These findings suggest its potential use in developing new antibacterial agents.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound derivatives reveal that modifications at various positions on the imidazo[4,5-b]pyridine ring can significantly influence their biological activity. For instance:
Modification | Effect on Activity |
---|---|
Substitution at N3 | Enhances anticancer potency |
Variation in the ester group | Alters antimicrobial efficacy |
Halogen substitutions | Modulates enzyme inhibition profiles |
Case Study 1: Anticancer Evaluation
A study conducted on a series of imidazo[4,5-b]pyridine derivatives including this compound revealed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound induces cell cycle arrest and apoptosis through intrinsic pathways .
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial evaluation, this compound was tested against clinical isolates of bacteria. The compound exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Shares the brominated imidazo[4,5-b]pyridine core but lacks the ester group.
2-Methylimidazo[1,2-a]pyridine: Similar core structure but without bromination.
Uniqueness: Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is unique due to the combination of the bromine atom and the ester group, which provides distinct reactivity and potential for functionalization compared to its analogs .
Biological Activity
Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS: 1023812-94-3) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8BrN3O2
- Molar Mass : 270.08 g/mol
- Structural Characteristics : The compound features a brominated imidazo[4,5-b]pyridine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiparasitic Activity :
- Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit potent inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, structure-guided design led to the identification of related compounds that inhibited the methionyl-tRNA synthetase in T. brucei with low toxicity to mammalian cells .
-
Anticancer Potential :
- Compounds similar to this compound have been noted for their anticancer properties. Studies have shown that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
- Antimicrobial Effects :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.
- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-8(14)3-7-12-6-2-5(10)4-11-9(6)13-7/h2,4H,3H2,1H3,(H,11,12,13) |
InChI Key |
YOGFDEILLSGYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=C(N1)C=C(C=N2)Br |
Origin of Product |
United States |
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